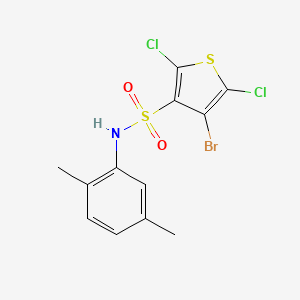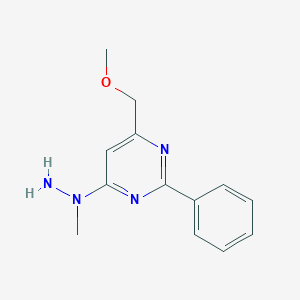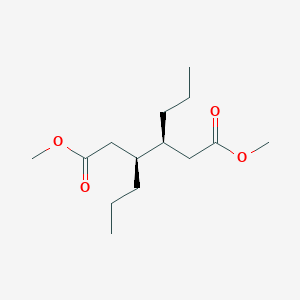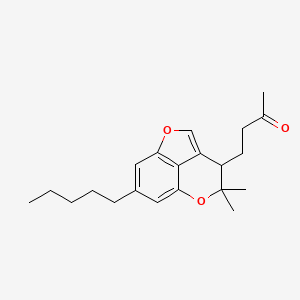
Cannabicoumaronone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabicoumaronone is a unique compound derived from the Cannabis sativa plant. It belongs to the class of cannabinoids, which are known for their diverse pharmacological activities. This compound is particularly interesting due to its structural complexity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cannabicoumaronone is synthesized through the oxidative opening of the prenyl moiety of tetrahydrocannabinol (THC) at the C9-C10 double bond . This process involves several steps, including hemiacetalization and dehydration, which lead to the formation of the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from Cannabis sativa, followed by chemical modification to achieve the desired structure. The process requires precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cannabicoumaronone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities. These derivatives are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, cannabicoumaronone is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desired properties.
Biology: In biology, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate various signaling pathways, making it a potential candidate for developing new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties . Preclinical studies have demonstrated its ability to inhibit tumor growth and reduce inflammation.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Cannabicoumaronone exerts its effects through interaction with the endocannabinoid system, which includes cannabinoid receptors CB1 and CB2 . These receptors are involved in regulating various physiological processes, including pain perception, immune response, and cell proliferation. This compound’s binding to these receptors modulates their activity, leading to the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- Tetrahydrocannabinol (THC)
- Cannabidiol (CBD)
- Cannabichromanone (CBCN)
- Cannabigerol (CBG)
Eigenschaften
CAS-Nummer |
70474-97-4 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-(6,6-dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3 |
InChI-Schlüssel |
CSSYBWPIBDITMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C3C(=C1)OC(C(C3=CO2)CCC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


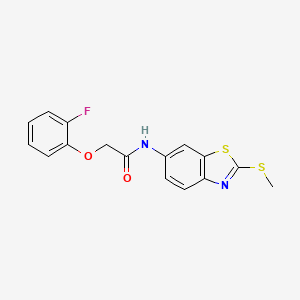
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
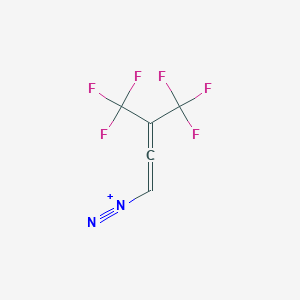
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
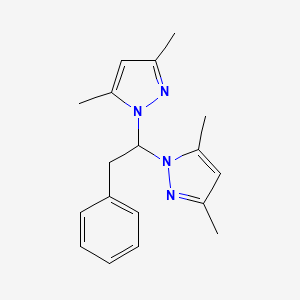
![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
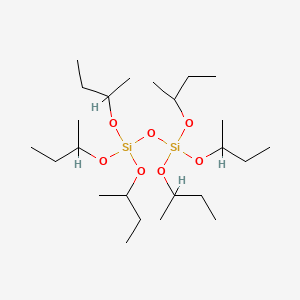
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
